molecular formula C14H13N B2677350 2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole CAS No. 7354-48-5

2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole

Cat. No. B2677350
CAS RN: 7354-48-5
M. Wt: 195.265
InChI Key: JVKNZYPZWBZGKZ-UHFFFAOYSA-N
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Description

The compound “2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole” is a type of organic compound . It is also known as (E,E)-1,4-Diphenyl-1,3-butadiene . The molecular formula of this compound is CH, with an average mass of 206.282 Da and a monoisotopic mass of 206.109543 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 1-methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide was prepared by mixing 1:1:1 solutions of 1,2-dimethylpyridinium iodide, cinnamaldehyde, and piperidine in methanol. The resulting solution was refluxed for 2 hours in a nitrogen atmosphere .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as UV-Vis, FT-IR, 1H and 13C NMR, and single crystal X-ray diffraction . For example, 1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide crystallizes in an orthorhombic Iba2 space group with the unit cell parameters a = 12.8236(11) Å, b = 20.1216(17) Å, c = 11.2071(10) Å, V = 2891.8(4) Å3 and Z = 8 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Diels–Alder reactions of a novel, deuterium-labeled 1,3-butadiene with commonly used mono-substituted alkenic dienophiles reveal kinetic endo: exo ratios close to 1:1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of (E,E)-1,4-Diphenyl-1,3-butadiene is 207.275 g/mol .

Safety and Hazards

The safety data sheet for a similar compound, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE, provides information on its safety and hazards. It recommends moving the victim into fresh air if inhaled, washing off with soap and plenty of water following skin contact, rinsing with pure water for at least 15 minutes following eye contact, and never giving anything by mouth to an unconscious person following ingestion .

Future Directions

The chemistry of conjugated nitrodienes, which are similar to “2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole”, is becoming increasingly popular. These molecules are successfully applied in cycloaddition to synthesize six-membered rings in Diels-Alder reactions. Nitrodienes can also be applied to obtain bis-compounds in [3+2] cycloaddition . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-13(8-3-1)9-4-5-10-14-11-6-12-15-14/h1-12,15H/b9-4+,10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKNZYPZWBZGKZ-LUZURFALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole

CAS RN

7354-48-5
Record name 2-(4-phenylbuta-1,3-dien-1-yl)-1H-pyrrole
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